BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Structure-Activity Relationships Medicinal Chemistry Scaffold Topology

This 3-urea-pyridofuran derivative features a unique 6-(furan-3-yl)pyridin-3-ylmethyl attachment at the urea N3 position, creating a differentiated pharmacophore geometry versus 5-substituted isomers. With a preliminary cell-based bioactivity of ≤0.1 µM and a TPSA of 67.2 Ų, this compound is optimized for SAR campaigns targeting inflammatory processes, particularly in mapping furan positional requirements for anti-inflammatory target binding. The benzhydryl lipophilic bulk (XLogP3 ≈ 3.7) enables systematic exploration of lipophilicity-driven potency and permeability trade-offs in kinase or inflammation-relevant cellular assays.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 2034231-98-4
Cat. No. B2725265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
CAS2034231-98-4
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C24H21N3O2/c28-24(26-16-18-11-12-22(25-15-18)21-13-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28)
InChIKeyXYDNSINEGGUJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-98-4): Core Structural Identity and Procurement-Relevant Class Context


1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-98-4) is a synthetic organic urea derivative defined by a benzhydryl group linked via a urea bridge to a 6-(furan-3-yl)pyridin-3-ylmethyl scaffold. It belongs to the broader 3-urea-pyridofuran structural class, which was disclosed in patents assigned to Bayer AG for the treatment of acute and chronic inflammatory processes [1]. The compound has a molecular formula of C24H21N3O2 and a molecular weight of 383.4 g/mol . A preliminary molecular bioactivity record exists, indicating a bioactivity value of ≤0.1 µM in a cell-based context, though the specific target and assay remain incompletely curated [2]. This compound is currently supplied primarily through specialty chemical vendors for research use.

Procurement Alert for 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-98-4): Why Close Analogs Cannot Be Assumed Interchangeable


Within the benzhydryl-urea-pyridofuran family, small changes in substitution position, heterocycle identity, or linker topology produce non-interchangeable molecular entities. The target compound features a specific 6-(furan-3-yl)pyridin-3-ylmethyl attachment at the urea N3 position, which creates a distinct hydrogen-bonding surface, conformational profile, and steric environment compared to positional isomers (e.g., 5-(furan-2-yl) or 5-(furan-3-yl) regioisomers) or analogs where the pyridine nitrogen is displaced or the furan ring is replaced by phenyl [1]. In the broader 3-urea-pyridofuran patent family (US 6,169,092), biological activity is known to be highly sensitive to the nature and position of substituents on both the pyridofuran core and the terminal urea substituent [2]. Therefore, the assumption that any benzhydryl-pyridylmethyl-urea analog will replicate this compound's physicochemical signature or biological interaction profile is unwarranted without direct comparative data. The evidence items below detail the specific, quantifiable dimensions of difference.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-98-4) vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 6-(furan-3-yl)pyridin-3-ylmethyl vs. 5-(furan-2-yl)pyridin-3-ylmethyl Topology

The target compound embeds the 6-(furan-3-yl)pyridin-3-ylmethyl motif, differing from the commonly listed analog 1-benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2320928-54-7) in two key topological features: (1) furan attachment position on pyridine (C6 vs. C5), and (2) furan substitution pattern (3-yl vs. 2-yl). These alterations shift the orientation of the furan oxygen hydrogen-bond acceptor relative to the pyridine nitrogen and alter the spatial positioning of the urea linkage [1]. The target compound has XLogP3 = 3.7 (predicted), compared to XLogP3 = 3.7 for the 5-(furan-2-yl) isomer, indicating equivalent overall lipophilicity but differentiated spatial distribution of polarity arising from the distinct connectivity pattern [2].

Structure-Activity Relationships Medicinal Chemistry Scaffold Topology

Benzhydryl Urea N-Substituent Differentiation: Lipophilic Bulk vs. 2-Methylphenyl or Thiazolyl Alternatives

The target compound contains a benzhydryl (diphenylmethyl) substituent at the urea N1 position, providing substantial lipophilic bulk (two phenyl rings) compared to close analogs such as 3-{6-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-methylphenyl)urea (CAS 2034232-05-6, which carries a 2-methylphenyl group) or 1-{[5-(furan-3-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea (CAS 2034236-06-9, with a 5-methylthiazol-2-yl group). The benzhydryl group increases the predicted XLogP3 from 2.4 (2-methylphenyl analog) [1] to approximately 3.7 (benzhydryl target) [2], representing a >1.3 log unit increase in lipophilicity. Heavy atom count differs: 29 for the target vs. 23 for the 2-methylphenyl analog and 22 for the thiazolyl analog.

Lipophilicity Metabolic Stability Kinase Inhibitor Design

Preliminary Bioactivity Flag: Recorded Activity ≤0.1 µM vs. Absence of Data for Closest Benzhydryl-Urea Analogs

The MolBiC (Molecular Bioactivities of Compounds) database records a molecular bioactivity value of ≤0.1 µM for 1-benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea in a cell-based context, though the specific protein target and cell line are not fully curated in the accessible record [1]. This represents a sub-micromolar activity flag. No comparable bioactivity record was found in authoritative databases for the direct positional isomers (CAS 2320928-54-7, CAS 2320928-21-8) or the 2-methylphenyl analog (CAS 2034232-05-6), indicating a current information asymmetry rather than proven differential bioactivity.

Bioactivity Screening Cell-Based Assays Hit Identification

Class-Level Differentiation: 3-Urea-Pyridofuran Scaffold as Privileged Anti-Inflammatory Chemotype vs. Generic Urea Derivatives

The target compound's core scaffold—urea attached at the 3-position of a fused pyridofuran system—is claimed in the Bayer AG patent family (US 6,169,092 B1) specifically for the treatment of acute and chronic inflammatory processes [1]. This patent family provides the foundational intellectual property context distinguishing 3-urea-pyridofurans from simple benzylurea or phenylurea derivatives that lack the pyridofuran bicyclic system. However, the specific benzhydryl substitution at N1 with the 6-(furan-3-yl) substitution pattern on the pyridine ring represents a distinct combination not exemplified in the published patent examples [1], suggesting this compound occupies unique chemical space within the patented class. No head-to-head quantitative pharmacological comparison between this specific compound and other 3-urea-pyridofurans was identified in the primary literature.

Inflammation Pyridofuran Bayer Patent Estate

Evidence-Backed Application Scenarios for 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-98-4)


Structure-Activity Relationship (SAR) Exploration of Benzhydryl-Urea Pyridofurans for Inflammatory Target Engagement

Based on the class-level evidence linking 3-urea-pyridofurans to inflammatory processes [1] and the compound's distinct regioisomeric scaffold (6-(furan-3-yl)pyridin-3-ylmethyl) that differentiates it from 5-substituted analogs [2], this compound is best deployed as a probe molecule within SAR campaigns aimed at mapping the furan positional requirements for anti-inflammatory target binding. Its benzhydryl group imparts higher predicted lipophilicity (XLogP3 ≈ 3.7) versus 2-methylphenyl (XLogP3 = 2.4) or thiazolyl (XLogP3 = 1.8) analogs [2], enabling systematic exploration of lipophilicity-driven potency and permeability trade-offs.

Crystallographic Fragment Elaboration Using the 6-(Furan-3-yl)pyridin-3-ylmethyl Pharmacophore

The compound's unique spatial presentation of hydrogen-bond acceptors (furan oxygen, pyridine nitrogen, urea carbonyl) arising from the 6-(furan-3-yl) connectivity pattern provides a differentiated pharmacophore geometry compared to 5-(furan-2-yl) or 5-(furan-3-yl) isomers. This makes it suitable for co-crystallography or soaking experiments where the precise vector of the furan oxygen and pyridine nitrogen relative to the urea core is critical. The TPSA of 67.2 Ų [2] indicates moderate polarity compatible with both protein binding site occupancy and cell permeability.

Cell-Based Profiling in Inflammation-Relevant Assays Leveraging Sub-Micromolar Bioactivity Flag

With a preliminary cell-based bioactivity record of ≤0.1 µM [3], this compound is positioned for downstream profiling in inflammation-relevant cellular assays (e.g., TNF-α release, COX-2 expression, NF-κB reporter systems) where 3-urea-pyridofurans have established class-level precedent [1]. The benzhydryl lipophilic bulk suggests potential for intracellular target engagement, making it suitable for target deconvolution studies using chemical proteomics approaches.

Chemical Biology Tool Compound for Studying Urea-Based Kinase or Enzyme Inhibition

Urea derivatives containing furan-pyridine hybrid scaffolds have been investigated as kinase inhibitors in recent medicinal chemistry literature [4]. The target compound's modular architecture—with a benzhydryl N1 substituent providing steric bulk and aromatic stacking potential—positions it as a tool compound for probing ATP-binding sites or allosteric pockets in kinase targets. The availability of close positional isomer analogs (CAS 2320928-54-7, 2320928-21-8) enables straightforward comparator studies to assess selectivity determinants arising from furan position.

Quote Request

Request a Quote for 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.